Cas no 83846-99-5 (Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate)

Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate structure
83846-99-5 structure
Product name:Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate
CAS No:83846-99-5
MF:C46H26N9Na5O15S3
MW:1155.89380025864
CID:729489

Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,5-[[4-[[4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)azo]sulfo-1-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]sulfo-1-naphthalenyl]azo]-2-hydroxy-,pentasodium salt (9CI)
    • Pentasodium 5-[[4-[[4-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)azo]sulphonato-1-naphthyl]azo]phenyl]amino]-3-sulphonatophenyl]azo]sulphonato-1-naphthyl]azo]salicylate
    • Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]di
    • Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate
    • Inchi: 1S/C46H31N9O15S3.5Na/c56-38-17-14-26(19-33(38)45(58)59)49-52-36-22-41(72(65,66)67)43(31-7-3-1-5-29(31)36)54-48-25-11-9-24(10-12-25)47-35-16-13-28(21-40(35)71(62,63)64)50-53-37-23-42(73(68,69)70)44(32-8-4-2-6-30(32)37)55-51-27-15-18-39(57)34(20-27)46(60)61;;;;;/h1-23,47,56-57H,(H,58,59)(H,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70);;;;;/q;5*+1/p-5/b52-49+,53-50+,54-48+,55-51+;;;;;
    • InChI Key: UDARGQXMDNKKQG-AXQQMRGDSA-I
    • SMILES: S(C1C=C(C2C=CC=CC=2C=1/N=N/C1C=CC(=C(C(=O)[O-])C=1)O)/N=N/C1C=CC(=C(C=1)S(=O)(=O)[O-])NC1C=CC(=CC=1)/N=N/C1=C(C=C(C2C=CC=CC=21)/N=N/C1C=CC(=C(C(=O)[O-])C=1)O)S(=O)(=O)[O-])(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 24
  • Heavy Atom Count: 78
  • Rotatable Bond Count: 10
  • Complexity: 2340
  • Topological Polar Surface Area: 428

Pentasodium;5-[[4-[[4-[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-3-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate Related Literature

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd